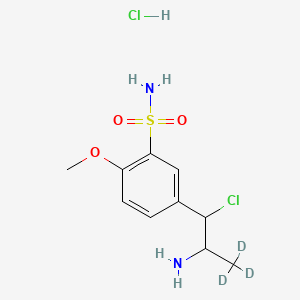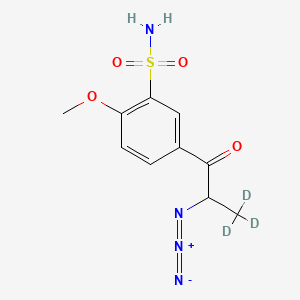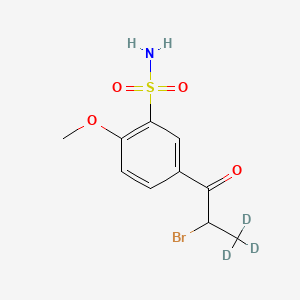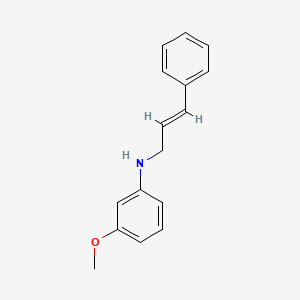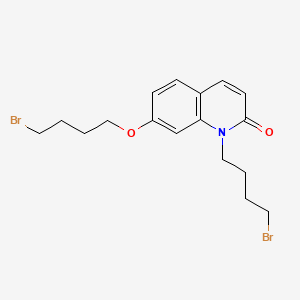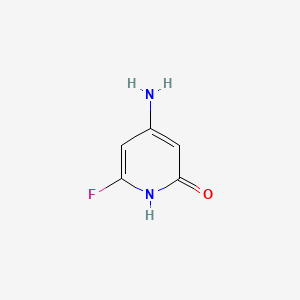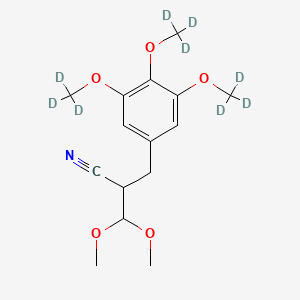![molecular formula C13H10FNO B562506 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 CAS No. 1185243-77-9](/img/structure/B562506.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is a deuterated analog of 4-{[(p-Fluorophenyl)imino]methyl}phenol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenol ring. The molecular formula of this compound is C13H6D4FNO, and it has a molecular weight of 219.25 .
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it influences protein-related pathways.
Result of Action
It’s known that the compound is used in the preparation of benzylacetones, which promote anti-fungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 involves the reaction of p-fluoroaniline with 4-hydroxybenzaldehyde in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols
Scientific Research Applications
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs
Industry: It is used as a reference material in quality control and analytical testing
Comparison with Similar Compounds
Similar Compounds
- 4-{[(p-Fluorophenyl)imino]methyl}phenol
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
Uniqueness
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques .
Properties
IUPAC Name |
4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661978 |
Source


|
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185243-77-9 |
Source


|
| Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
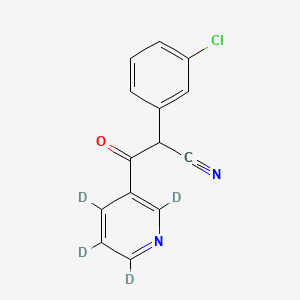
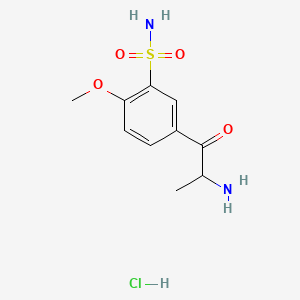
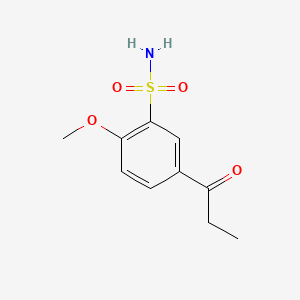

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
